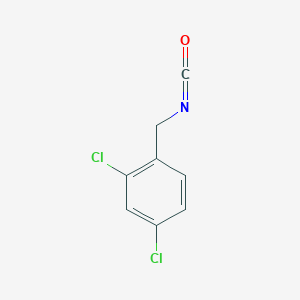

2,4-Dichlorobenzyl isocyanate

Overview

Description

Preparation Methods

Phosgenation of 2,4-Dichlorobenzylamine: Fundamental Reaction Mechanism

The synthesis of 2,4-dichlorobenzyl isocyanate predominantly follows the generalized isocyanate production pathway: reaction of a primary amine with phosgene (COCl₂). For this compound, the precursor 2,4-dichlorobenzylamine undergoes phosgenation as follows:

2\text{C}6\text{H}3\text{CH}2\text{NH}2 + \text{COCl}2 \rightarrow \text{2,4-Cl}2\text{C}6\text{H}3\text{CH}2\text{NCO} + 2\text{HCl}

This reaction proceeds via an intermediate carbamoyl chloride, which decomposes under elevated temperatures to release HCl and form the isocyanate . Industrial-scale implementations often employ o-dichlorobenzene (ODCB) as a solvent due to its high boiling point (180°C) and compatibility with phosgene .

Liquid-Phase Phosgenation: Process Optimization

Reaction Conditions and Solvent Systems

Gas-Phase Phosgenation: Scalability and Efficiency

Gas-phase methods, though less common for benzyl isocyanates, offer advantages in throughput and energy efficiency. In this approach:

-

Phosgene Vapor contacts amine vapors in a high-temperature reactor (≥200°C).

-

Solvent Use : Reduced by 80% compared to liquid-phase systems .

Pilot studies for analogous isocyanates (e.g., toluene diisocyanate) demonstrate 60% lower CO₂ emissions and 60% energy savings, suggesting applicability to this compound with process adjustments .

Comparative Analysis of Synthesis Routes

Emerging Alternatives and Research Gaps

While non-phosgene routes (e.g., carbamate pyrolysis) exist, they remain uneconomical for chlorinated isocyanates. Recent patents highlight catalytic reductive carbonylation of nitro compounds as a potential pathway, though scalability for 2,4-dichlorobenzyl derivatives is unproven .

Chemical Reactions Analysis

Types of Reactions: Zinc acetate undergoes various chemical reactions, including complexation, substitution, and precipitation reactions. For example, it can form complexes with ascorbic acid, leading to the formation of nanoscale particles with unique optical properties .

Common Reagents and Conditions:

Complexation: Zinc acetate reacts with ascorbic acid under ambient conditions to form luminescent nanoscale particles.

Substitution: It can react with other metal salts to form different metal acetates.

Precipitation: Zinc acetate can precipitate out of solution when reacted with certain reagents.

Major Products:

Complexation with Ascorbic Acid: Formation of luminescent nanoscale particles.

Substitution Reactions: Formation of various metal acetates.

Scientific Research Applications

Zinc acetate has numerous applications in scientific research:

Chemistry: Used as a catalyst in various chemical reactions and as an intermediate in chemical synthesis.

Biology: Plays a role in enzyme functions and protein synthesis.

Medicine: Used in lozenges to treat the common cold, as a dietary supplement to treat zinc deficiency, and in the treatment of Wilson’s disease

Mechanism of Action

Zinc acetate can be compared with other zinc salts such as zinc chloride and zinc sulfate:

Zinc Chloride: Used in various industrial applications, including as a flux for soldering and in the production of other chemicals.

Zinc Sulfate: Commonly used as a dietary supplement and in agriculture to correct zinc deficiency in soils.

Uniqueness of Zinc Acetate: Zinc acetate is unique due to its astringent properties and its use in treating the common cold and zinc deficiency. It is also used in the treatment of Wilson’s disease, which sets it apart from other zinc compounds .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1-(Isocyanatomethyl)-2,4-dichlorobenzene

- Molecular Formula: C₈H₅Cl₂NO

- Molecular Weight : 202.04 g/mol

- CAS Numbers : Discrepancies exist in literature: 656830-26-1 (2025 report) , 19654-32-1 (GLPBIO, 2017) , and 27779-29-9 (WAKO, 2013) . This may reflect regional naming variations or synthesis pathways.

Synthesis :

Produced via reaction of 2,4-dichlorobenzyl chloride with potassium cyanate or phosgene . Reaction conditions (pH, solvent, catalysts) critically influence yield .

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

A. 2,4-Dichlorobenzyl vs. 2,6-Dichlorobenzyl Derivatives highlights collagenase inhibition by (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid (IC₅₀ = 1.48 mM) and its 2,6-dichloro analog (IC₅₀ = 1.31 mM) . The 2,6-substitution slightly enhances activity due to optimized π–π interactions and hydrogen bonding with collagenase residues (e.g., Tyr201, Gln215) .

B. 2,4-Dichlorobenzyl Isocyanate vs. 3,4-Dichlorobenzyl Chloride

- 3,4-Dichlorobenzyl chloride (CAS 102-47-6): Used in polymer synthesis and agrochemicals .

- Key Difference : The isocyanate group (–NCO) in this compound enhances reactivity toward nucleophiles (e.g., amines, alcohols) compared to the chloride (–Cl) in 3,4-dichlorobenzyl chloride .

Functional Group Variations

A. Isocyanate vs. Isothiocyanate

- 4-Chlorobenzyl Isothiocyanate (CAS 3694-45-9): Contains –NCS group. Exhibits antimicrobial activity but lower electrophilicity than isocyanates due to sulfur’s reduced electronegativity .

- Reactivity : Isocyanates react faster with nucleophiles (e.g., forming ureas) compared to isothiocyanates (forming thioureas) .

B. 2,4-Dichlorobenzyl Alcohol (CAS 2612-57-9):

- Derived from hydrolysis of 2,4-dichlorobenzyl chloride .

- Lacks the reactive –NCO group, limiting its use in polymer chemistry but finding application as a preservative in hand disinfectants .

Comparative Data Table

*DCB = Dichlorobenzyl

Biological Activity

2,4-Dichlorobenzyl isocyanate (DCBI) is an organic compound with significant industrial applications, particularly in the synthesis of polymers and pharmaceuticals. Its biological activity has been a subject of various studies, focusing primarily on its toxicity and reactivity with biological nucleophiles. This article aims to provide a comprehensive overview of the biological activity of DCBI, including its mechanisms of action, toxicity profiles, and potential applications.

This compound has the following chemical formula:

- Molecular Formula : C₈H₆Cl₂NCO

- Molecular Weight : 201.05 g/mol

The compound features an isocyanate functional group (-N=C=O), which is known for its high reactivity towards nucleophiles such as amines, alcohols, and thiols. This reactivity is critical for its applications in polymer chemistry and potential biological interactions.

Mechanisms of Biological Activity

The biological activity of DCBI can be attributed to its ability to interact with various biological molecules:

- Reactivity with Proteins : DCBI can react with thiol groups in proteins, leading to modifications that may alter protein function. This interaction can result in the formation of adducts that may have implications for cellular signaling and metabolism.

- Mutagenicity : Studies have indicated potential mutagenic effects of DCBI in various biological assays. The compound's ability to form adducts with DNA could lead to mutations and subsequent carcinogenic effects.

- Toxicity Profiles : DCBI exhibits acute toxicity upon ingestion and skin contact. It is classified under hazard statements such as H301 (toxic if swallowed) and H311 (toxic in contact with skin). It also poses irritant properties affecting the respiratory system upon exposure .

Toxicological Studies

A variety of studies have examined the toxicological effects of DCBI:

Case Study 1: Occupational Exposure

A case-referent study investigated the relationship between isocyanate exposure and occupational asthma. It was found that even low concentrations of isocyanates could trigger asthma symptoms, highlighting the need for careful monitoring in occupational settings .

Case Study 2: Reactivity with Biological Nucleophiles

Research has shown that DCBI reacts readily with amino acids and other nucleophiles, leading to modifications that may affect cellular functions. For instance, it was observed that DCBI could modify cysteine residues in proteins, potentially disrupting enzymatic activities .

Applications in Synthesis

DCBI's reactivity makes it a valuable monomer in polymer synthesis:

- Polymer Chemistry : It can be used to synthesize polyureas and polyurethanes due to its ability to crosslink with hydroxyl and amine groups. These polymers exhibit desirable properties such as thermal stability and chemical resistance .

- Pharmaceutical Development : The compound's reactive nature allows for the introduction of bioactive groups into pharmaceutical candidates, enhancing their therapeutic profiles.

Comparative Analysis

The following table compares this compound with other related compounds:

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| This compound | C₈H₆Cl₂NCO | High reactivity; potential mutagenic effects |

| Phenyl Isocyanate | C₆H₅NCO | Simpler structure; less toxic |

| 2-Chlorophenyl Isocyanate | C₆H₄ClNCO | Lower reactivity due to single chlorine substituent |

| 3,4-Dichlorophenyl Isocyanate | C₆H₃Cl₂NCO | Different substitution pattern; varying reactivity |

This comparison highlights the unique properties of DCBI that enhance its utility in synthetic applications while also underscoring its potential risks.

Properties

IUPAC Name |

2,4-dichloro-1-(isocyanatomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-7-2-1-6(4-11-5-12)8(10)3-7/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIUATRKBRZCQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404877 | |

| Record name | 2,4-Dichlorobenzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19654-32-1 | |

| Record name | 2,4-Dichlorobenzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichlorobenzyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.